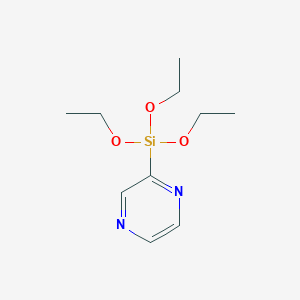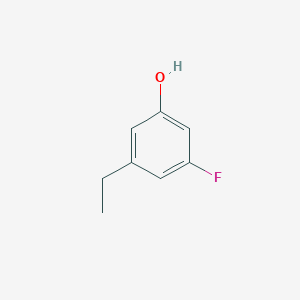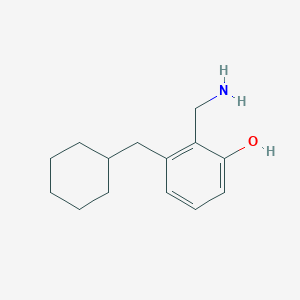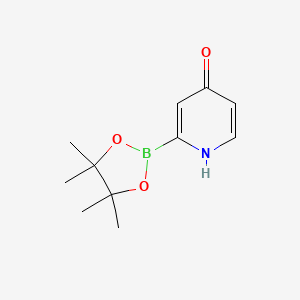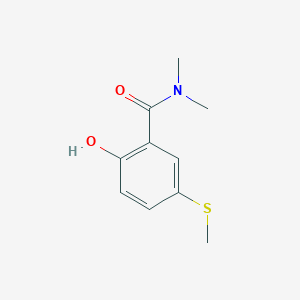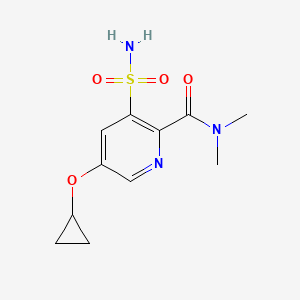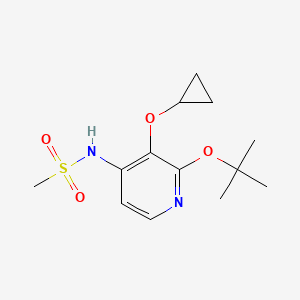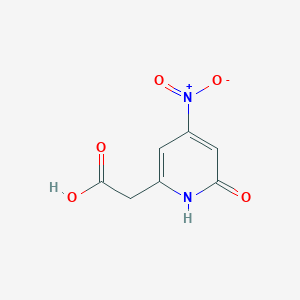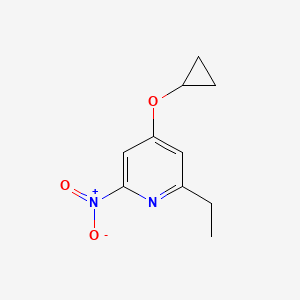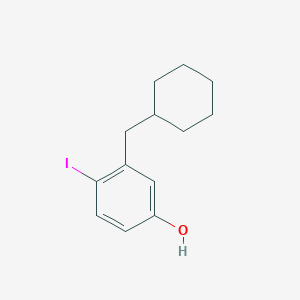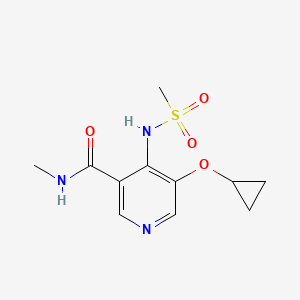
2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can influence its binding affinity to target proteins or enzymes. The methoxy and cyclopropoxy groups may also contribute to the compound’s overall reactivity and interaction with biological systems .
Comparación Con Compuestos Similares
- 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
- 1-(Cyclopropylmethoxy)-2-methoxy-3-(trifluoromethyl)benzene
Comparison: 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethyl group imparts increased stability and lipophilicity, making it distinct from other benzene derivatives .
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O2/c1-15-9-4-2-3-8(11(12,13)14)10(9)16-7-5-6-7/h2-4,7H,5-6H2,1H3 |
Clave InChI |
QTDUXPNUMVDHQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



